molecular formula C8H6Cl2N4 B15245596 (2,4-Dichloropyrido[3,2-D]pyrimidin-6-YL)methanamine

(2,4-Dichloropyrido[3,2-D]pyrimidin-6-YL)methanamine

Cat. No.: B15245596
M. Wt: 229.06 g/mol
InChI Key: FDFXQAIUBIZBBU-UHFFFAOYSA-N
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Description

(2,4-Dichloropyrido[3,2-D]pyrimidin-6-YL)methanamine is a heterocyclic compound with the molecular formula C8H6Cl2N4. It is part of the pyridopyrimidine family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichloropyrido[3,2-D]pyrimidin-6-YL)methanamine typically involves the reaction of 2,4-dichloropyrimidine with appropriate amines under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichloropyrido[3,2-D]pyrimidin-6-YL)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridopyrimidines, N-oxides, and reduced amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, (2,4-Dichloropyrido[3,2-D]pyrimidin-6-YL)methanamine is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of new materials and catalysts .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain kinases, making it a candidate for drug development .

Medicine

Medically, this compound is being investigated for its anticancer properties. It has demonstrated activity against various cancer cell lines, suggesting its potential as a therapeutic agent .

Industry

In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its unique chemical properties make it valuable in the synthesis of active ingredients for various applications .

Mechanism of Action

The mechanism of action of (2,4-Dichloropyrido[3,2-D]pyrimidin-6-YL)methanamine involves its interaction with specific molecular targets, such as kinases. By binding to the active sites of these enzymes, it inhibits their activity, leading to the disruption of cellular signaling pathways. This inhibition can result in the suppression of cancer cell proliferation and other therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,4-Dichloropyrido[3,2-D]pyrimidin-6-YL)methanamine is unique due to its specific substitution pattern and the presence of chlorine atoms, which contribute to its distinct chemical reactivity and biological activity. Its ability to inhibit specific kinases sets it apart from other pyridopyrimidine derivatives .

Properties

Molecular Formula

C8H6Cl2N4

Molecular Weight

229.06 g/mol

IUPAC Name

(2,4-dichloropyrido[3,2-d]pyrimidin-6-yl)methanamine

InChI

InChI=1S/C8H6Cl2N4/c9-7-6-5(13-8(10)14-7)2-1-4(3-11)12-6/h1-2H,3,11H2

InChI Key

FDFXQAIUBIZBBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=NC(=N2)Cl)Cl)N=C1CN

Origin of Product

United States

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